molecular formula C8H9N5 B1428942 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1339183-82-2

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No. B1428942
CAS RN: 1339183-82-2
M. Wt: 175.19 g/mol
InChI Key: XQOLHALWTPXSSO-UHFFFAOYSA-N
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Description

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized . Another study reported a metal-free synthesis of 1,3,5-trisubstituted-1,2,4-triazoles in the presence of iodine as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, the molecular weight of 4-Methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is 115.16 . A crystal structure of a related compound, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, has been reported .

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities

    • Synthesis of 1,2,4-triazoles, including variants of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, has shown effectiveness in antimicrobial and antitubercular activities. These compounds exhibit significant activity against various microorganisms (Dave et al., 2007).
  • Anticancer Properties

    • Research indicates the potential of these compounds in anticancer therapy. Mannich bases of this compound demonstrated potent cytotoxic activity against various cancer cell lines, highlighting their promise as anticancer agents (Megally Abdo & Kamel, 2015).
  • Corrosion Inhibition

    • Schiff’s bases of pyridyl substituted triazoles, including those similar to this compound, have been studied as corrosion inhibitors for metals in acidic environments. These compounds have shown efficacy in protecting metal surfaces from corrosion, demonstrating their industrial applications (Ansari et al., 2014).
  • Catalytic Activity in Chemical Reactions

    • The catalytic properties of these compounds have been explored in various chemical reactions. For example, Rh(III) complexes with pyridyl triazole ligands showed promising results in catalyzing certain chemical transformations (Burke et al., 2004).
  • Formation of Protective Films

    • Studies on pyridyl substituted triazole derivatives have shown their ability to form protective films on surfaces, suggesting potential use in coatings and material protection technologies (Tay et al., 2022).
  • Synthesis of Novel Heterocyclic Derivatives

    • The utility of this compound in synthesizing novel heterocyclic compounds has been documented, which could have implications in the development of new pharmaceuticals and materials (Brodbeck et al., 2003).
  • Inhibitory Activities Against Enzymes

    • These compounds have been evaluated as inhibitors of specific enzymes like 15-lipoxygenase, which is significant in medical research, particularly in understanding inflammatory and other physiological processes (Asghari et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine are alpha-amylase and alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of the alpha-amylase and alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia.

Biochemical Pathways

The inhibition of alpha-amylase and alpha-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates, the absorption of glucose into the bloodstream is slowed down, thus reducing postprandial hyperglycemia .

Pharmacokinetics

The compound’s effectiveness as an inhibitor of alpha-amylase and alpha-glucosidase suggests that it is bioavailable and can reach its target enzymes in the body .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the rate of carbohydrate digestion and a reduction in postprandial hyperglycemia . This could potentially be beneficial for managing conditions like diabetes mellitus.

properties

IUPAC Name

5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-7(9)10-4-6/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLHALWTPXSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339183-82-2
Record name 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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